Bicyclo[4.4.1]undeca-2,4,8-triene
Description
Significance of Bridged Polycyclic Scaffolds in Chemical Research
Bridged polycyclic hydrocarbons are a class of organic compounds characterized by their unique three-dimensional structures, where two or more rings share non-adjacent carbon atoms. This structural feature imparts a high degree of rigidity and complexity, making them valuable scaffolds in various areas of chemical research. Their constrained conformations allow for the precise spatial arrangement of functional groups, which is crucial for studying reaction mechanisms, stereoelectronics, and the fundamental principles of chemical bonding.
The inherent strain within these systems often leads to unusual reactivity and provides access to novel molecular architectures that are otherwise difficult to synthesize. Furthermore, bridged polycyclic frameworks are found in the core structures of numerous natural products with significant biological activities. Consequently, the development of synthetic methodologies to construct and functionalize these scaffolds is a key focus in the pursuit of new therapeutic agents and materials.
Overview of Bicyclo[4.4.1]undeca-2,4,8-triene in Organic Chemistry
This compound is a notable member of the bridged polycyclic hydrocarbon family. Its structure consists of a seven-membered ring and a six-membered ring fused together, with a one-carbon bridge. The presence of three double bonds within this framework contributes to its interesting chemical properties and reactivity.
This compound and its derivatives serve as versatile intermediates in organic synthesis. For instance, they have been utilized as precursors in the synthesis of complex natural products, including members of the taxane (B156437) and tigliane (B1223011) families. orgsyn.org The strategic cleavage of bonds within the bicyclo[4.4.1]undecatriene system can also lead to the formation of medium-sized carbocyclic rings, which are challenging synthetic targets. orgsyn.org
The study of this compound and related structures has also provided valuable insights into pericyclic reactions, such as cycloadditions. The rigid conformation of the triene influences the stereochemical outcome of these reactions, making it a useful model system for investigating the principles of orbital symmetry and reactivity.
Chemical and Physical Properties
The properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₄ |
| Molecular Weight | 146.23 g/mol |
| CAS Number | 86067-58-5 |
Table 1: Chemical and Physical Properties of this compound. Data sourced from chemicalbook.comnih.gov.
Synthesis and Reactivity
A significant method for synthesizing derivatives of this compound involves a chromium-mediated [6π+4π] cycloaddition. orgsyn.org For example, the reaction of tricarbonyl(η⁶-cycloheptatriene)chromium(0) with (E)-1-acetoxy-1,3-butadiene yields 7α-acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene. orgsyn.orgorgsyn.org This photochemical reaction is typically carried out in a solvent like hexanes and can produce the desired product in high yields. orgsyn.org
Another synthetic approach involves the titanium-catalyzed [6+4] cycloaddition of cycloheptatriene (B165957) with dienes. researchgate.net For instance, the reaction with 1,3-butadiene (B125203) can yield this compound as a product, alongside the main [6+2] cycloaddition product. researchgate.net
The reactivity of the bicyclo[4.4.1]undecatriene skeleton is influenced by its unique structure. The cation derived from 11-methoxythis compound has been studied to understand homoconjugative interactions in carbocations. tue.nl NMR studies in superacid media indicate an interaction between the cationic center and one of the double bonds of the butadiene moiety, highlighting the role of orbital symmetry in controlling these interactions. tue.nl
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of this compound and its derivatives.
For the related compound, 7α-acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene, detailed spectroscopic data is available.
| Spectroscopic Data | Values |
| ¹H NMR (500 MHz, CD₂Cl₂) δ | 6.09 (bs, 2 H), 4.87 (bs, 2 H), 3.40 (t, 2 H, J = 7.5), 2.95 (dt, 1 H, J = 9.0, 14.0), 1.74 (d, 1 H) |
| ¹³C NMR (125 MHz, CD₂Cl₂) δ | 101.1 (CH), 98.4 (CH), 57.1 (CH), 23.9 (CH₂) |
| IR (CDCl₃) cm⁻¹ | 3052, 2895, 2848, 1982, 1974, 1917, 1897, 1886, 1877 |
| HRMS (calcd for C₁₀H₈CrO₃) | m/e 227.9879, found 227.9881 |
Table 2: Spectroscopic Data for Tricarbonyl(η⁶-cycloheptatriene)chromium(0), a key precursor. Data sourced from orgsyn.org.
Structure
2D Structure
3D Structure
Properties
CAS No. |
86067-58-5 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
bicyclo[4.4.1]undeca-2,4,8-triene |
InChI |
InChI=1S/C11H14/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-6,10-11H,7-9H2 |
InChI Key |
MTMLEIAJSBLWQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2CC1C=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 4.4.1 Undeca 2,4,8 Triene and Its Analogues
Higher-Order Cycloaddition Strategies
Higher-order cycloadditions, which involve the concerted or stepwise interaction of more than six π-electrons, provide a powerful and efficient means to assemble the bicyclo[4.4.1]undecane skeleton. These reactions can rapidly generate molecular complexity from relatively simple starting materials.
Chromium-Mediated [6π+4π] Cycloadditions
Chromium(0)-mediated [6π+4π] cycloaddition reactions have proven to be a versatile method for the synthesis of bicyclo[4.4.1]undecatriene systems. orgsyn.orgorgsyn.org This approach typically involves the reaction of a (η⁶-cycloheptatriene)tricarbonylchromium(0) complex with a suitable diene. The metal serves to template the components, facilitating the cycloaddition process which might otherwise be inefficient. organicreactions.org These reactions can be initiated either thermally or photochemically. organicreactions.org
A notable example is the synthesis of 7α-acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene. orgsyn.orgorgsyn.org In this procedure, tricarbonyl(η⁶-cycloheptatriene)chromium(0) is reacted with 1-acetoxy-1,3-butadiene (B75349). orgsyn.org The reaction is typically carried out under photochemical conditions, using a medium-pressure mercury vapor lamp, and results in the formation of the desired bicyclo[4.4.1]undecatriene adduct. orgsyn.org Optimization of these procedures has allowed for their application on a preparative scale. researchgate.net
The utility of this methodology extends to the synthesis of intermediates for natural products, including members of the taxane (B156437) and tigliane (B1223011) families. orgsyn.orgorgsyn.org Furthermore, functionalized bicyclo[4.4.1]undecane systems synthesized via this method can undergo subsequent rearrangements and cleavage reactions to generate medium-sized carbocycles. orgsyn.orgresearchgate.net For instance, a sequence involving chromium(0)-promoted [6π+4π] cycloaddition, followed by a pinacol (B44631) rearrangement, can lead to the formation of functionalized nine-membered rings. researchgate.netidexlab.com
| Reactants | Catalyst/Conditions | Product | Reference |
| Tricarbonyl(η⁶-cycloheptatriene)chromium(0), 1-Acetoxy-1,3-butadiene | Photochemical (Hanovia medium pressure 450W mercury vapor lamp) | 7α-Acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene | orgsyn.org |
| (η⁶-thiepin 1,1-dioxide)tricarbonylchromium(0) complexes, Substituted dienes | Thermal | Substituted bicyclo[4.4.1]undecane systems | acs.org |
Titanium-Catalyzed [6π+2π] and [6π+4π] Cycloadditions
Titanium-based catalytic systems have been effectively employed in the cycloaddition of 1,3,5-cycloheptatriene and its derivatives with various π-systems. While often leading to bicyclo[4.2.1]nonane skeletons through [6π+2π] cycloadditions, these reactions can also yield bicyclo[4.4.1]undecane derivatives under certain conditions. mdpi.comresearchgate.net For example, the reaction of cycloheptatriene (B165957) with 1,3-butadiene (B125203), catalyzed by a Ziegler-type catalyst like TiCl₄-Et₂AlCl, can produce bicyclo[4.4.1]undeca-2,4,8-triene as a [6π+4π] cycloaddition product, alongside the main [6π+2π] adduct. researchgate.net
The choice of catalyst and reactants influences the selectivity of the reaction. For instance, the Ti(acac)₂Cl₂-Et₂AlCl system has been used for the [6π+2π]-cycloaddition of alkynes and allenes to 7-substituted 1,3,5-cycloheptatrienes, affording substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes in high yields. researchgate.net
| Reactants | Catalyst System | Major Product(s) | Minor Product(s) | Reference |
| Cycloheptatriene, 1,3-Butadiene | TiCl₄-Et₂AlCl | 7-endo-vinyl-bicyclo[4.2.1]nona-2,4-diene | This compound | researchgate.net |
| 7-alkyl(allyl,phenyl)-1,3,5-cycloheptatrienes, Alkynes/Allenes | Ti(acac)₂Cl₂-Et₂AlCl | Substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes | researchgate.net |
Cobalt(I)-Catalyzed Cycloadditions
Cobalt(I) complexes have emerged as efficient catalysts for cycloaddition reactions involving cycloheptatriene derivatives, primarily leading to bicyclo[4.2.1]nonane systems through [6π+2π] pathways. nih.gov A three-component system of Co(acac)₂(dppe)/Zn/ZnI₂ has been shown to be effective in the cyclocodimerization of cycloheptatriene derivatives with allenes and alkynes. nih.gov For example, the reaction of 2-tropylcyclohexanone with terminal allenes and alkynes using this cobalt catalyst system yields functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes in high yields. nih.gov While the primary products are not bicyclo[4.4.1]undecane derivatives, the development of these catalytic systems contributes to the broader understanding of metal-catalyzed cycloadditions for constructing bridged bicyclic systems.
Photochemical Cycloaddition Pathways
Photochemical cycloadditions offer another avenue for the synthesis of bicyclo[4.4.1]undecane skeletons. As mentioned in the context of chromium-mediated reactions, irradiation can be a key step in promoting the desired [6π+4π] cycloaddition. orgsyn.org The photochemical reaction of benzene (B151609) derivatives with alkenes can also lead to complex bicyclic structures, although these typically result in different ring systems. core.ac.uk The direct photochemical [6π+4π] cycloaddition of a triene and a diene can be a viable, albeit often less selective, alternative to metal-mediated processes. organicreactions.org
Stepwise Construction of the Bicyclo[4.4.1]undecane Skeleton
In contrast to the concerted nature of cycloaddition reactions, stepwise approaches allow for more controlled construction of the bicyclic framework, which can be advantageous for the synthesis of highly functionalized or strained target molecules.
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) has become a powerful tool for the formation of cyclic and bicyclic systems, including the strained "inside-outside" bicyclo[4.4.1]undecane skeleton found in the natural product ingenol (B1671944). nih.govresearchgate.net This strategy involves the careful design of a diene precursor that, upon treatment with a suitable metathesis catalyst (typically ruthenium-based), undergoes intramolecular cyclization to form the desired bicyclic structure. nih.gov
The successful application of RCM for constructing the highly strained bicyclo[4.4.1]undecane core of ingenol demonstrates the power of this method in overcoming significant ring strain. nih.gov This approach has been instrumental in the formal total synthesis of optically active ingenol. nih.gov
| Precursor Type | Key Reaction | Product Skeleton | Significance | Reference |
| Acyclic Diene | Ring-Closing Metathesis (RCM) | Bicyclo[4.4.1]undecane | Construction of highly strained "inside-outside" stereochemistry | nih.govacs.org |
Functional Group Interconversions Leading to the Core Structure
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.me In the context of this compound synthesis, FGI is crucial for converting substituted bicyclic intermediates, often generated from cycloaddition reactions, into the target triene. These intermediates may possess functional groups such as ketones, acetates, or alcohols that serve as handles for further manipulation.
A key intermediate that can be synthesized in high yield is 7α-acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene. orgsyn.orgorgsyn.org This compound already contains the triene system, but FGI can be employed to modify the acetoxy group or to introduce further unsaturation if starting from a more saturated analogue. For instance, the conversion of a bicyclo[4.4.1]undecanone, a potential product from rearrangement reactions, to the triene would require a series of FGI steps. polyu.edu.hk A plausible, though not explicitly detailed, sequence could involve:
Reduction of the ketone to an alcohol.
Conversion of the alcohol into a good leaving group (e.g., tosylate or mesylate).
Elimination reaction to form a double bond.
This sequence could be repeated or combined with other methods to install the complete triene system. The choice of reagents for these transformations is critical to avoid unwanted side reactions or rearrangements of the bicyclic framework. vanderbilt.edu
A more direct application of FGI would be the modification of the readily available 7α-acetoxy derivative. The ester can be hydrolyzed to the corresponding alcohol, 7α-hydroxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene. This alcohol can then participate in further reactions, such as etherification or oxidation, to generate a diverse range of analogues built upon the core triene structure.
Precursor Design and Synthesis for this compound Formation
The formation of the bicyclo[4.4.1]undecatriene skeleton often relies on higher-order cycloaddition reactions, which involve the combination of a 6π and a 4π electron system. acs.org The success of these reactions hinges on the careful design and synthesis of the precursor molecules that provide these π-systems.
A prominent and well-documented method is the chromium(0)-mediated [6π+4π] cycloaddition. orgsyn.orgidexlab.com This reaction joins a cycloheptatriene derivative with a 1,3-diene.
The 6π Component Precursor: The source of the 6π system is typically cycloheptatriene, which is activated by coordination to a metal center. A key precursor is tricarbonyl(η⁶-cycloheptatriene)chromium(0). Its synthesis is a critical first step, involving the reaction of chromium hexacarbonyl with cycloheptatriene. orgsyn.orgorgsyn.org A common procedure involves first heating chromium hexacarbonyl in acetonitrile (B52724) to form a tris(acetonitrile)chromium tricarbonyl intermediate. This reactive species is then treated with cycloheptatriene to yield the desired air-stable, dark red chromium complex. orgsyn.org
The 4π Component Precursor: The 4π component is a substituted or unsubstituted 1,3-diene. The choice of diene is a crucial design element as it dictates the substitution pattern in the final bicyclic product. For example, the reaction of the chromium complex with (E)-1-acetoxy-1,3-butadiene yields 7α-acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene. orgsyn.org This demonstrates how a functional group can be strategically incorporated into the precursor to appear in a specific position on the product.
Alternative catalytic systems have also been developed. For example, titanium complexes like TiCl₄-Et₂AlCl can catalyze the [6+4]cycloaddition of cycloheptatriene with dienes such as 1,3-butadiene or 2,3-dimethyl-1,3-butadiene (B165502) to afford the corresponding this compound derivatives. researchgate.net
The following tables summarize the key precursors and reaction conditions for the formation of the bicyclo[4.4.1]undecatriene core.
Table 1: Synthesis of Tricarbonyl(η⁶-cycloheptatriene)chromium(0) Precursor
| Starting Materials | Reagents/Conditions | Intermediate | Final Product | Yield | Reference |
|---|---|---|---|---|---|
| Chromium hexacarbonyl, Acetonitrile | Reflux, 24 hr | Tris(acetonitrile)chromium tricarbonyl | Tricarbonyl(η⁶-cycloheptatriene)chromium(0) | 75-85% | orgsyn.org |
| Tris(acetonitrile)chromium tricarbonyl | Cycloheptatriene in THF | - |
Table 2: Synthesis of this compound and Analogues via Cycloaddition
| 6π Component | 4π Component | Catalyst/Mediator | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Tricarbonyl(η⁶-cycloheptatriene)chromium(0) | (E)-1-Acetoxy-1,3-butadiene | Photochemical (substoichiometric Cr(0)) | Hexanes, Irradiation (450W Hg lamp), 6 hr | 7α-Acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene | 86% | orgsyn.orgorgsyn.org |
| Cycloheptatriene | 1,3-Butadiene | TiCl₄-Et₂AlCl | - | This compound | Minor Product | researchgate.net |
| Cycloheptatriene | 2,3-Dimethyl-1,3-butadiene | TiCl₄-Et₂AlCl | - | 8,9-Dimethylthis compound | Major Product | researchgate.net |
Reactivity and Mechanistic Investigations of Bicyclo 4.4.1 Undeca 2,4,8 Triene Systems
Pericyclic Rearrangements and Valence Isomerizations
Pericyclic reactions, which proceed through a concerted cyclic transition state, are fundamental to understanding the reactivity of bicyclo[4.4.1]undecane systems. The constrained and polyunsaturated nature of these molecules allows for a rich variety of thermally and photochemically induced transformations, including transannular rearrangements and electrocyclizations.
The bicyclo[4.4.1]undecane skeleton is susceptible to several novel transannular bond reorganization pathways. researchgate.net These rearrangements often lead to isomeric bicyclic systems that are themselves valuable synthetic targets. Research has shown that the readily available bicyclo[4.4.1]undecane ring system can be transformed into the isomeric bicyclo[5.3.1]undecane and bicyclo[5.4.0]undecane systems. researchgate.netdocumentsdelivered.com These products are significant as they constitute the core AB ring substructure of taxane (B156437) diterpenes and the BC ring substructure of tigliane (B1223011) diterpenes, respectively. researchgate.net
Further studies have demonstrated that specific substrates within the bicyclo[4.4.1]undecane family can provide access to the bicyclo[4.2.1]nonene ring system through a novel transannular rearrangement pathway. documentsdelivered.com These transformations highlight the synthetic utility of the bicyclo[4.4.1]undecane framework as a versatile precursor to other complex carbocyclic structures.
Table 1: Transannular Rearrangement Products from Bicyclo[4.4.1]undecane Systems
| Starting System | Rearrangement Product | Significance of Product |
|---|---|---|
| Bicyclo[4.4.1]undecane | Bicyclo[5.3.1]undecane | Core of taxane diterpenes researchgate.netdocumentsdelivered.com |
| Bicyclo[4.4.1]undecane | Bicyclo[5.4.0]undecane | Core of tigliane diterpenes researchgate.net |
Electrocyclization reactions are crucial in the synthesis and reactivity of bridged polyenes related to bicyclo[4.4.1]undeca-2,4,8-triene. Higher-order electrocyclizations, involving more than eight π-electrons, have been identified as key steps in forming complex polycyclic structures. researchgate.net For instance, a key 10π-electrocyclization has been studied computationally, revealing a kinetic and thermodynamic preference for the formation of a trans-fused tetracyclic product which, after dehydrobromination, yields an aromatic bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene scaffold. researchgate.net The analysis of the transition states shows a disrotatory motion, with the trans pathway being significantly lower in energy. researchgate.net
The fundamental principles of these reactions are often studied in related systems. For example, linear polyenes such as 2,4,6,8-decatetraenes readily undergo electrocyclization to form cyclooctatriene products, which can then undergo further cyclization to yield bicyclic systems. scribd.com These studies provide insight into the orbital symmetry rules that govern the stereochemical outcomes of such transformations. scribd.comethernet.edu.et
Both thermal and photochemical activation can induce significant rearrangements in bicyclo[4.4.1]undecatriene and its derivatives. Photochemical methods are particularly powerful for accessing strained molecules that are difficult to obtain through thermal reactions. acs.org A notable synthetic application is the chromium(0)-mediated [6π+4π] photochemical cycloaddition between η⁶-cycloheptatriene complexes and dienes, which provides a direct route to the bicyclo[4.4.1]undecatriene skeleton. orgsyn.orgidexlab.com For example, the reaction of tricarbonyl(η⁶-cycloheptatriene)chromium(0) with 1-acetoxy-1,3-butadiene (B75349) under irradiation yields 7α-acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene. orgsyn.org
Thermal rearrangements have also been observed. The thermal behavior of bicyclo[4.4.1]undeca-2,4,7,9-tetraen-11-ol, a closely related derivative, involves a complex transposition. acs.org In related bridged systems like bicyclo[4.2.1]nona-2,4,7-triene, pyrolysis leads to rearrangement into cis-8,9-dihydroindene through what has been described as a "hydrogen-rebound" pathway. acs.org These reactions underscore the diverse reactivity of bridged polyenes under different energetic conditions.
Bridgehead Reactivity and Stereochemical Considerations
The bridgehead positions of the bicyclo[4.4.1]undecane system are sterically hindered and possess unique electronic properties. Generating reactivity at these positions, particularly forming bridgehead carbanions or enolates, is challenging due to the strain associated with planarizing the bridgehead carbon (Bredt's rule). Nevertheless, successful strategies have been developed, opening avenues for stereoselective functionalization.
Despite the inherent difficulty, the generation of bridgehead enolates in bicyclic ketones, including derivatives of bicyclo[4.4.1]undecane, has been accomplished. The inductive effect of the carbonyl group is a key factor that enhances the acidity of the bridgehead proton, making deprotonation possible. researchgate.net A thesis documented attempts to generate the bridgehead enolate from bicyclo[4.4.1]undeca-2,4,8-trien-11-one and its saturated analogue, bicyclo[4.4.1]undecan-11-one, highlighting the specific challenges within this system. nottingham.ac.uk
Significant progress has been made in the enantioselective generation of bridgehead enolates using chiral lithium amide bases. rsc.org The resulting chiral enolates can be trapped with electrophiles, such as chlorotrimethylsilane, to afford chiral bridgehead-silylated ketones in high enantiomeric excess. nottingham.ac.ukrsc.org Computational studies have supported these experimental findings, predicting that deprotonation is feasible for skeletons like [4.4.1] and helping to characterize the resulting anions, which can exist as either true bridgehead enolates or α-keto carbanions. researchgate.net
The construction of the bicyclo[4.4.1]undecane core with precise control over its stereochemistry is a central challenge in the synthesis of natural products like ingenol (B1671944). nih.gov Researchers have developed several powerful stereoselective transformations to address this.
One successful approach involves palladium-catalyzed divergent higher-order cycloadditions of tropones with γ-methylidene-δ-valerolactones. researchgate.netnih.gov This method provides access to bicyclo[4.4.1] compounds with high efficiency and stereoselectivity. Mechanistic studies revealed that the divergent outcomes originate from different reaction profiles of key diastereomeric intermediates, allowing for catalyst control over the final product. researchgate.netnih.gov
In the context of the total synthesis of (±)-ingenol, a highly stereoselective conjugate addition was employed. The chelation-controlled 1,4-addition of a cyclopentanone (B42830) enolate to methyl crotonate furnished a key intermediate with a diastereomeric ratio of 14:1, establishing a critical stereocenter for the subsequent construction of the complex ingenane (B1209409) nucleus. nih.gov Transition-metal-mediated higher-order cycloadditions have also been shown to be highly effective for the stereoselective construction of substituted bicyclo[4.4.1]undecane systems. acs.org
Table 2: Examples of Stereoselective Reactions in Bicyclo[4.4.1]undecane Synthesis
| Reaction Type | Key Reagents/Catalyst | Stereochemical Outcome | Synthetic Target Context |
|---|---|---|---|
| Divergent [n+m] Cycloaddition | Palladium catalyst, Tropones, γ-Methylidene-δ-valerolactones | High efficiency and stereoselectivity for bicyclo[4.4.1] systems. researchgate.netnih.gov | General access to bicyclic scaffolds. researchgate.netnih.gov |
| Conjugate Addition | Lithium, Ammonia, Methyl crotonate | Diastereomeric ratio of 14:1. nih.gov | Total synthesis of (±)-Ingenol. nih.gov |
Elimination Reactions and Ring Cleavage Processes
The bicyclo[4.4.1]undecane framework can undergo elimination and ring cleavage reactions, often initiated by the presence of strategically placed functional groups or through rearrangement pathways. These reactions can lead to the formation of bridgehead dienes or isomeric bicyclic systems.
Base-promoted 1,4-elimination is a notable reaction pathway for derivatives of this system. rsc.orgresearchgate.netresearchgate.net In halogenated propellene precursors, treatment with a strong base like potassium t-butoxide can initiate a 1,4-elimination. rsc.orgresearchgate.net This process typically involves the abstraction of an allylic proton, followed by the fragmentation of a strained sigma bond and the expulsion of a halide. This sequence results in the formation of highly reactive bridgehead dienes, such as bicyclo[4.4.1]undeca-1,3,6(11),8-tetraene. rsc.orgresearchgate.net These intermediates can then undergo further reactions, including 1,3-prototropic shifts. rsc.org
Table 1: Base-Promoted Elimination Leading to Bicyclo[4.4.1]undecatetraene
| Substrate Precursor | Base | Primary Product | Reaction Type | Ref |
|---|---|---|---|---|
| Halogenated [4.4.1]propellene | Potassium t-butoxide | Bicyclo[4.4.1]undeca-1,3,6(11),8-tetraene | 1,4-Elimination | rsc.orgresearchgate.net |
Furthermore, the bicyclo[4.4.1]undecane ring system serves as a precursor to other isomeric structures through rearrangement and cleavage. researchgate.netresearchgate.net For instance, chromium(0)-promoted cycloaddition products can be subjected to pinacol (B44631) rearrangement and subsequent ring cleavage of the resulting bicyclo[4.3.2]undecane system to afford functionalized nine-membered carbocycles. researchgate.net The parent bicyclo[4.4.1]undecane ring can also be transformed into isomeric bicyclo[5.3.1]undecane and bicyclo[5.4.0]undecane systems, which are core structures in various natural products. researchgate.net
Cycloaddition Reactions of this compound as a Substrate
This compound is itself a product of a [6π+4π] cycloaddition between cycloheptatriene (B165957) and 1,3-butadiene (B125203). researchgate.netresearchgate.net This formation highlights its inherent capability to participate in pericyclic reactions. As a substrate, the triene system can engage in further cycloaddition reactions, although detailed studies focusing on it as a starting substrate are less common than those describing its synthesis.
The reactivity of the this compound system is often explored through metal-promoted or catalyzed reactions. For example, tricarbonyl(η⁶-cycloheptatriene)chromium(0) is a key intermediate in synthesizing derivatives of the this compound skeleton. idexlab.comorgsyn.org The photochemical reaction of this chromium complex with a diene, such as (E)-1-acetoxy-1,3-butadiene, yields the corresponding substituted this compound. idexlab.comorgsyn.orgorgsyn.org This process is a higher-order [6π+4π] cycloaddition. acs.org
Titanium-catalyzed [6+2]cycloadditions of cycloheptatriene with dienes can also produce this compound derivatives as a side product of a competing [6+4] pathway. researchgate.netresearchgate.net For example, the reaction with 2,3-dimethyl-1,3-butadiene (B165502) yields 8,9-dimethylthis compound. researchgate.net
Table 2: Synthesis of this compound Derivatives via Cycloaddition
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product | Reaction Type | Ref |
|---|---|---|---|---|---|
| Tricarbonyl(η⁶-cycloheptatriene)chromium(0) | (E)-1-Acetoxy-1,3-butadiene | Photochemical (hν) | 7α-Acetoxy-(1Hβ,6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene | [6π+4π] Cycloaddition | idexlab.comorgsyn.org |
| Cycloheptatriene | 1,3-Butadiene | TiCl₄-Et₂AlCl | This compound | [6+4] Cycloaddition | researchgate.netresearchgate.net |
| Cycloheptatriene | 2,3-Dimethyl-1,3-butadiene | TiCl₄-Et₂AlCl | 8,9-Dimethylthis compound | [6+4] Cycloaddition | researchgate.net |
These reactions underscore the dual nature of this compound in the landscape of chemical reactivity: it is both a stable product of higher-order cycloadditions and a potential substrate for further transformations, including rearrangements, ring cleavage, and subsequent cycloaddition reactions.
Theoretical and Computational Chemistry of Bicyclo 4.4.1 Undeca 2,4,8 Triene
Electronic Structure and Bonding Analysis
Detailed computational studies focusing specifically on the electronic structure and bonding of bicyclo[4.4.1]undeca-2,4,8-triene are not extensively documented in the literature. However, its structure, consisting of a cycloheptatriene (B165957) ring and a cyclopentene (B43876) ring fused by a methylene (B1212753) bridge, allows for a general analysis of its bonding characteristics. The molecule features a combination of isolated and conjugated π-systems. The butadiene unit within the seven-membered ring (C2-C5) constitutes a localized conjugated system.
Spectroscopic and computational work has been performed on derivatives, providing indirect insight. For instance, the structure of a tricarbonyl(η6-bicyclo[4.4.1]undeca-2,4,8-triene)chromium(0) complex was elucidated using IR, ¹H NMR, and ¹³C NMR spectroscopy. researchgate.net Additionally, studies on 11-isopropylidene-bicyclo[4.4.1]undeca-2,4,8-triene and its derivatives confirm the presence of the conjugated diene unit. grafiati.comresearchgate.net The bonding is characterized by sp² hybridized carbons in the double bonds and sp³ hybridized carbons at the bridgeheads and in the saturated portions of the rings. The strain at the bridgehead carbons is a significant feature of the molecule's structure.
Aromaticity and Antiaromaticity in Bridged Annulenes
Bridged annulenes provide a fascinating platform for studying the principles of aromaticity. By constraining the cyclic π-system, the bridge can enforce planarity that would otherwise be energetically unfavorable, thereby inducing aromatic character in systems that fulfill Hückel's rule.
The molecule contains a 10 π-electron system, conforming to the (4n+2) criteria for aromaticity set by Hückel's rule, with n=2. wikipedia.orgorgsyn.org Experimental evidence from X-ray crystallography shows that the carbon-carbon bond lengths around the periphery are largely equal, which is inconsistent with a structure of alternating single and double bonds and instead points to delocalized electrons. wikipedia.org
Perhaps the most compelling evidence comes from ¹H NMR spectroscopy, which reveals a significant diamagnetic ring current characteristic of aromatic systems. The peripheral protons are deshielded, appearing at a relatively low field (δ 6.8–7.5 ppm), while the protons of the methylene bridge are strongly shielded and appear at an unusually high field (δ -0.5 ppm). orgsyn.org
Computational studies have quantified the aromaticity of 1,6-methano acs.organnulene. A comparative study using DFT (B3LYP/6-311+G(d,p)) evaluated various aromaticity indices. nih.gov The results, summarized in the table below, indicate that 1,6-methano acs.organnulene (referred to as compound 3 in the study) is strongly aromatic, especially when compared to its isomers. nih.gov
| Compound | Aromaticity Index | Calculated Value |
|---|---|---|
| 1,4-methano acs.organnulene (1) | HOMA | 0.489 |
| RE (kcal/mol) | -12.8 | |
| 1,5-methano acs.organnulene (2) | HOMA | 0.778 |
| RE (kcal/mol) | -22.3 | |
| 1,6-methano acs.organnulene (3) | HOMA | 0.781 |
| RE (kcal/mol) | -22.8 |
HOMA: Harmonic Oscillator Model of Aromaticity; RE: Resonance Energy. Data sourced from a 2007 study by Caramori et al. nih.gov
The methylene bridge in 1,6-methano acs.organnulene plays a critical role in promoting π-electron delocalization. The parent, unbridged cyclodecapentaene ( acs.organnulene) is not aromatic because various types of ring strain prevent it from adopting the necessary planar geometry for effective orbital overlap. wikipedia.org The -CH₂- bridge pulls the C1 and C6 carbons closer together, forcing the ten-membered ring into a more planar, albeit strained, conformation. wikipedia.orgcore.ac.uk This enforced planarity allows for the continuous overlap of p-orbitals around the periphery, facilitating the delocalization of the 10 π-electrons and establishing the aromatic character.
Computational studies on the strain energies of methano acs.organnulenes have shown that the rings absorb more of the structural tension than the bridges. nih.gov This indicates that the system distorts to achieve a balance between strain and the energetic stabilization gained from π-delocalization.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly DFT, have been essential for understanding the mechanisms of reactions that form the bicyclo[4.4.1]undecane framework. The most notable of these is the [6+4] cycloaddition.
The synthesis of bicyclo[4.4.1]undecatriene structures has been achieved through the [6+4] cycloaddition of a 6π component, such as a tropone (B1200060) or cycloheptatriene, with a 4π diene, like butadiene. t-science.org For example, bicyclo[4.4.1]undeca-2,4,8-trien-11-one was synthesized by the reaction of tropone with butadiene sulfone in a sealed tube. nottingham.ac.uk
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Tropone and Butadiene Sulfone | Xylenes, Sealed Tube, 130 °C | Bicyclo[4.4.1]undeca-2,4,8-trien-11-one | 58-75% |
Data sourced from a 2011 thesis by Kirk, D. T. nottingham.ac.uk
Computational studies using DFT methods (such as M06-2X and B3LYP-D3) have investigated the mechanisms and selectivities of these cycloadditions. acs.orgt-science.org These calculations revealed that some reactions proceed through an ambimodal transition state, which can lead to multiple adducts, such as the [6+4] and [4+2] products, via a post-transition state bifurcation. acs.org Furthermore, these adducts can often interconvert through subsequent pericyclic reactions like the Cope rearrangement, and computational modeling has been vital to understanding these complex reaction surfaces. acs.orgt-science.org The formation of a tricarbonyl(η6-bicyclo[4.4.1]undeca-2,4,8-triene)chromium(0) complex has also been described as a formal [4+6] cycloaddition. researchgate.net
Conformational Analysis and Molecular Dynamics Studies
Specific molecular dynamics studies on this compound are not widely available. However, conformational aspects can be inferred from its rigid, bridged structure and from studies on related ketones. The bicyclic system is conformationally constrained, with the seven-membered ring likely adopting a strained boat-like conformation. The bridgehead protons and carbons are in a unique and strained environment.
Research on the corresponding ketone, bicyclo[4.4.1]undecan-11-one, and its unsaturated precursor was undertaken to explore the relationship between the size of the bicyclic system and the stability of bridgehead enolates, which is directly related to the conformational strain and geometry of the molecule. nottingham.ac.uk The ability to form a carbanion at the bridgehead position is highly dependent on the strain and the pyramidalization that the framework can tolerate. Computational studies on related systems have also been used to explore the racemization of bicyclo[4.2.0]octadiene intermediates via ring-flips, highlighting the types of conformational dynamics that can be modeled. researchgate.net The inherent rigidity and strain of the bicyclo[4.4.1]undecatriene skeleton make it an interesting, though computationally challenging, target for detailed conformational and dynamic analysis.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the carbon skeleton and the attached protons.
The structural assignment for various isomers within the bicyclo[4.4.1]undecatriene family is heavily reliant on their NMR spectral data. marquette.educore.ac.uk The integration of ¹H NMR signals reveals the number of protons in a given environment, while the splitting patterns, governed by coupling constants, provide information about the connectivity between adjacent protons.
Table 1: Representative ¹H and ¹³C NMR Data for 7α-acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H | 2.14 | s | Acetoxy CH₃ |
| ¹H | 5.08 | dd, J = 10.5, 0.5 | Olefinic H |
| ¹H | 5.21 | d, J = 17.0 | Olefinic H |
| ¹H | 6.03 | dd, J = 12.0, 12.0 | Olefinic H |
| ¹H | 6.26 | ddd, J = 21.5, 10.5, 10.5 | Olefinic H |
| ¹H | 7.39 | d, J = 12.5 | Olefinic H |
| ¹³C | 21.4 | Acetoxy C H₃ | |
| ¹³C | 31.7 | CH₂ | |
| ¹³C | 32.9 | CH₂ | |
| ¹³C | 37.3 | CH | |
| ¹³C | 42.7 | CH | |
| ¹³C | 76.7 | C H-OAc | |
| ¹³C | 124.9 | Olefinic CH | |
| ¹³C | 127.1 | Olefinic CH | |
| ¹³C | 128.7 | Olefinic CH | |
| ¹³C | 133.1 | Olefinic CH | |
| ¹³C | 135.3 | Olefinic CH | |
| ¹³C | 137.8 | Olefinic CH | |
| ¹³C | 170.5 | Carbonyl C =O |
Data sourced from a procedure for the synthesis of an endo-(±)-acetate derivative of bicyclo[4.4.1]undeca-3,7,9-trien-2-ol. orgsyn.org
X-ray Diffraction Analysis for Solid-State Structure Determination
While NMR spectroscopy provides invaluable data on the structure in solution, X-ray diffraction analysis offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering a definitive three-dimensional representation of the molecule.
Mass Spectrometry Techniques in Mechanistic Research
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy and to obtain information about its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound, which is a critical step in its identification. For derivatives of bicyclo[4.4.1]undeca-2,4,8-triene, HRMS has been used to confirm the elemental composition. orgsyn.orgorgsyn.orgmarquette.educore.ac.uk Low-resolution mass spectrometry (LRMS), often using electron ionization (EI), reveals characteristic fragmentation patterns. orgsyn.orgorgsyn.org These patterns can serve as a fingerprint for the molecule and provide clues about its structural components and stability. For example, the mass spectrum of the related bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is available for reference. nist.gov The analysis of reaction mixtures by MS can also help in identifying intermediates and byproducts, thereby shedding light on reaction mechanisms. acs.org
Table 2: Representative Mass Spectrometry Data for a Bicyclic Compound
| Technique | m/z (rel %) | Interpretation |
| MS (EI, 70 eV) | 304 [M]⁺ (61) | Molecular Ion |
| 206 (31) | Fragment Ion | |
| 179 (10) | Fragment Ion | |
| 167 (16) | Fragment Ion | |
| 115 (24) | Fragment Ion | |
| 91 (100) | Base Peak |
Data corresponds to a substituted bicyclo[4.2.1]nona-2,4-diene, illustrating typical data obtained. acs.org
Infrared and Ultraviolet-Visible Spectroscopy in Conjugated System Studies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and electronic conjugation within a molecule.
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. In derivatives of this compound, IR spectra show absorption bands corresponding to C-H stretching of both sp² (olefinic) and sp³ (aliphatic) carbons, as well as C=C stretching vibrations of the conjugated diene system. orgsyn.orgorgsyn.org For example, the IR spectrum of 7α-acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene shows characteristic peaks around 3011-3091 cm⁻¹ (C-H stretch) and 1660 cm⁻¹ (C=C stretch). orgsyn.orgorgsyn.org
UV-Vis spectroscopy is particularly useful for studying conjugated π-electron systems. libretexts.org The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orgmsu.edu The wavelength of maximum absorption (λ_max) is related to the extent of conjugation; as the conjugated system becomes larger, the energy gap between the HOMO and LUMO decreases, resulting in a shift of λ_max to longer wavelengths (a bathochromic or red shift). shimadzu.com The UV-Vis spectrum of a conjugated triene like this compound is expected to show strong absorption in the UV region due to π → π* transitions. msu.edu For comparison, the related aromatic analogue, 1,6-methano spectrabase.comannulene (bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene), has a complex UV spectrum with multiple absorption bands. nist.gov
Synthetic Utility and Applications of Bicyclo 4.4.1 Undeca 2,4,8 Triene in Chemical Synthesis
Building Blocks for Complex Molecular Architectures
Bicyclo[4.4.1]undeca-2,4,8-triene serves as a fundamental starting material for the synthesis of more elaborate organic molecules. evitachem.com Its synthesis is often achieved through a [6+4] photocycloaddition between a cycloheptatriene (B165957) chromium carbonyl complex and a diene. This method allows for the construction of the sterically demanding bicyclo[4.4.1]undecane skeleton with a degree of control over the resulting stereochemistry. The resulting triene is not merely a passive scaffold; its double bonds are strategically positioned for a variety of chemical transformations. These transformations include, but are not limited to, cycloadditions, rearrangements, and functional group interconversions, which collectively enable the generation of a diverse array of complex molecular structures. The strategic placement of functional groups on the bicyclic framework further expands its utility, allowing for a broad range of chemical explorations.
The development of catalytic methods, such as those employing transition metals, has further enhanced the utility of bicyclic alkenes in constructing complex molecules. For instance, transition metal-catalyzed [2+2] cycloadditions between bicyclic alkenes and alkynes offer an efficient route to cyclobutene-fused ring systems. researchgate.net These reactions, catalyzed by complexes of cobalt, nickel, ruthenium, rhodium, and rhenium, provide a powerful tool for building molecular complexity. researchgate.net
Precursors for Polycyclic Natural Product Synthesis
The strategic value of this compound is prominently demonstrated in its application as a precursor for the synthesis of various polycyclic natural products. The rigid framework of the bicyclic system can be selectively cleaved and rearranged to construct the core ring systems of several families of bioactive diterpenes.
The taxane (B156437) family of diterpenoids, which includes the renowned anticancer agent paclitaxel, possesses a distinctive 6/8/6 tricyclic core. The bicyclo[4.4.1]undecane ring system has been identified as a viable precursor to the AB ring substructure of the taxanes. researchgate.net Synthetic strategies have been developed that utilize the bicyclo[4.4.1]undecane framework and, through a series of carefully orchestrated rearrangements, transform it into the bicyclo[5.3.1]undecane system that constitutes the core of the taxanes. researchgate.net This approach highlights the strategic advantage of using a pre-organized bicyclic starting material to tackle the synthetic challenge posed by the complex taxane skeleton. nih.gov
The tigliane (B1223011) diterpenes, another class of biologically active natural products, feature a distinct BC ring substructure. The bicyclo[4.4.1]undecane system has proven to be a suitable starting point for the construction of this key structural motif. researchgate.net Through rearrangement pathways, the bicyclo[4.4.1]undecane framework can be converted into the isomeric bicyclo[5.4.0]undecane system, which forms the core of the tiglianes. researchgate.net This transformation underscores the versatility of the bicyclo[4.4.1]undecane skeleton as a chameleonic precursor that can be directed toward different complex molecular targets.
The ingenane (B1209409) alkaloids are characterized by a highly strained and complex polycyclic skeleton. While direct synthesis of the ingenol (B1671944) skeleton has been a formidable challenge, research has focused on the development of synthetic strategies that could lead to this intricate framework. The bicyclo[4.4.1]undecatriene system, with its inherent ring strain and versatile reactivity, has been considered in synthetic efforts toward the ingenane core. The functionalized derivatives of bicyclo[4.4.1]undecatrienone, for example, can undergo transformations that could, in principle, lead to the key structural features of the ingenane scaffold. thieme-connect.de
Generation of Medium-Sized Carbocycles through Ring Expansions or Contractions
The bicyclo[4.4.1]undecane ring system is a valuable tool for the synthesis of medium-sized carbocycles, which are notoriously challenging to prepare using conventional cyclization methods. orgsyn.org The inherent strain within the bicyclic framework can be harnessed to drive ring-expansion or ring-contraction reactions, providing access to seven-, eight-, and nine-membered rings.
One notable approach involves the cleavage of specific bonds within functionalized bicyclo[4.4.1]undecane derivatives, leading to the formation of larger carbocyclic rings. orgsyn.org For instance, studies have demonstrated that cleavage of certain functionalized members of these ring systems allows for the generation of medium-sized carbocycles. orgsyn.org Ring expansion of bicyclic systems can also be achieved through silver-mediated Wagner-Meerwein shifts of 1,1-dihalocyclopropanes fused to the bicyclo[4.1.0]heptane ring system, which can be related to the bicyclo[4.4.1] system. thieme-connect.de
Conversely, ring contractions of related systems can also be synthetically useful. For example, the rearrangement of cyclic glutamine derivatives has been shown to result in ring contraction to yield 5-iminoproline amines. uni-goettingen.de While not a direct transformation of this compound, this illustrates the principle of ring contraction in complex cyclic systems.
| Transformation Type | Starting System | Resulting System | Key Features |
| Ring Expansion | Bicyclo[4.4.1]undecane derivative | Medium-sized carbocycle | Cleavage of internal bonds |
| Ring Expansion | Bicyclo[4.1.0]heptane derivative | Unsaturated cycloheptenone | Silver-mediated Wagner-Meerwein shift |
| Ring Contraction | Cyclic glutamine derivative | 5-Iminoproline amine | Rearrangement of a larger ring |
Synthesis and Transformation of Functionalized Derivatives for Chemical Exploration
The synthetic utility of this compound is significantly expanded by the preparation and subsequent transformation of its functionalized derivatives. The introduction of functional groups at various positions on the bicyclic scaffold opens up a vast chemical space for exploration and the development of novel synthetic methodologies.
A key example is the synthesis of 7α-acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene. orgsyn.orgorgsyn.org This derivative is prepared via a chromium-mediated higher-order cycloaddition of tricarbonyl(η⁶-cycloheptatriene)chromium(0) with 1-acetoxy-1,3-butadiene (B75349). orgsyn.orgorgsyn.orgidexlab.com The resulting acetoxy-functionalized triene can serve as a versatile intermediate for further chemical manipulation.
The synthesis of bicyclo[4.4.1]undeca-2,4,8-trien-11-ones is another important avenue for creating functionalized derivatives. thieme-connect.de These ketones can be prepared through the thermal reaction of tropone (B1200060) with a diene, such as (E)-1-(trimethylsiloxy)buta-1,3-diene. thieme-connect.de The ketone functionality provides a handle for a wide range of transformations, including nucleophilic additions, reductions, and rearrangements.
The table below summarizes the synthesis of some functionalized derivatives and their precursors.
| Derivative Name | Precursors | Synthetic Method | Reference |
| 7α-Acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene | Tricarbonyl(η⁶-cycloheptatriene)chromium(0), 1-Acetoxy-1,3-butadiene | Chromium-mediated [6+4] photocycloaddition | orgsyn.orgorgsyn.org |
| Bicyclo[4.4.1]undeca-2,4,8-trien-11-one | Tropone, (E)-1-(trimethylsiloxy)buta-1,3-diene | Thermal [6+4] cycloaddition | thieme-connect.de |
These functionalized derivatives are not merely synthetic curiosities but are valuable tools for probing reaction mechanisms and developing new synthetic strategies. Their transformations can lead to a wide variety of novel and complex molecular structures, further cementing the importance of the bicyclo[4.4.1]undecatriene system in modern organic synthesis.
Historical and Evolving Perspectives in Bridged Polycyclic Hydrocarbon Chemistry
Early Discoveries and Seminal Syntheses
The intellectual origins of bridged polycyclic hydrocarbon chemistry can be traced back to the early explorations of aromaticity and the quest to synthesize non-planar aromatic systems. Polycyclic aromatic hydrocarbons (PAHs) are typically planar molecules composed of fused benzene (B151609) rings. wikipedia.orgencyclopedia.pubacs.orgmdpi.com However, the introduction of bridging atoms or groups disrupts this planarity, leading to unique molecular geometries and electronic structures. Early work in this area was often characterized by the synthesis of novel and aesthetically pleasing molecules that challenged the existing theories of chemical bonding.
A landmark achievement in the broader field of bridged annulenes was the work of Emanuel Vogel and his group, who synthesized 1,6-methano researchgate.netannulene, a bridged researchgate.netannulene that exhibits aromatic character despite its non-planar structure. researchgate.net This discovery was a significant step in understanding that aromaticity could be maintained in non-planar systems and paved the way for the exploration of other bridged polycyclic hydrocarbons. The synthesis of such compounds often requires innovative synthetic strategies to overcome the inherent strain in these systems.
The synthesis of bicyclo[4.4.1]undeca-2,4,8-triene and its derivatives has been a subject of considerable interest. One of the most effective methods for constructing the bicyclo[4.4.1]undecane skeleton is through metal-mediated higher-order cycloaddition reactions. organicreactions.orgacs.org A prominent example is the chromium(0)-mediated [6π + 4π] cycloaddition. In this approach, a chromium(0) template, such as tricarbonyl(η⁶-cycloheptatriene)chromium(0), is used to orchestrate the cycloaddition of a 1,3-diene to a cycloheptatriene (B165957) moiety. orgsyn.orgorgsyn.org This method has been successfully employed for the large-scale synthesis of functionalized bicyclo[4.4.1]undecatriene systems. orgsyn.orgorgsyn.org For instance, the photochemical reaction of tricarbonyl(η⁶-cycloheptatriene)chromium(0) with 1-acetoxy-1,3-butadiene (B75349) yields 7α-acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene in good yield. orgsyn.org
Table 1: Seminal Syntheses of this compound Derivatives
| Reaction Type | Reactants | Catalyst/Mediator | Product | Yield (%) | Reference |
| [6π+4π] Photocycloaddition | Tricarbonyl(η⁶-cycloheptatriene)chromium(0), 1-Acetoxy-1,3-butadiene | hν | 7α-Acetoxy-(1Hβ, 6Hβ)-bicyclo[4.4.1]undeca-2,4,8-triene | 86 | orgsyn.org |
| [6+4] Cycloaddition | Cycloheptatriene, 1,3-Butadiene (B125203) | TiCl₄-Et₂AlCl | This compound | - |
Another significant approach involves titanium-catalyzed [6+4] cycloaddition reactions. The use of a Ziegler-type catalyst system, such as TiCl₄-Et₂AlCl, can induce the cycloaddition of cycloheptatriene with dienes like 1,3-butadiene to afford this compound. These seminal syntheses not only provided access to the bicyclo[4.4.1]undecatriene core but also demonstrated the power of transition metal catalysis in forging complex polycyclic frameworks. The development of these methods has been crucial for enabling further studies into the reactivity and properties of this unique class of molecules.
Evolution of Cycloaddition Chemistry for Bridged Ring Systems
The construction of bridged ring systems presents a significant synthetic challenge due to the inherent ring strain and the need for precise control over stereochemistry. researchgate.netnih.gov Cycloaddition reactions have emerged as a powerful tool for the synthesis of these complex three-dimensional structures. researchgate.netnih.govwikipedia.org The Diels-Alder reaction, a [4π+2π] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.org However, the synthesis of larger ring systems, such as those found in bicyclo[4.4.1]undecane derivatives, often requires higher-order cycloadditions.
The [6+4] cycloaddition has proven to be a particularly valuable transformation for the synthesis of bicyclo[4.4.1]undecane systems. organicreactions.orgacs.org This reaction involves the combination of a 6π-electron system (such as a cycloheptatriene) with a 4π-electron system (a diene). While thermally allowed, these reactions can sometimes suffer from a lack of periselectivity, leading to mixtures of products. The development of metal-mediated and organocatalytic variants has significantly enhanced the utility and selectivity of [6+4] cycloadditions. organicreactions.orgacs.org
Metal mediation, as discussed in the previous section with chromium and titanium catalysts, plays a crucial role in controlling the regioselectivity and stereoselectivity of the cycloaddition. organicreactions.orgacs.org More recently, organocatalysis has emerged as a powerful strategy for asymmetric higher-order cycloadditions. acs.org For example, the use of chiral aminocatalysts can activate cyclic polyenes towards enantioselective [6+4] cycloaddition with dienes. acs.org
The evolution of cycloaddition chemistry for bridged ring systems has also seen the development of intramolecular variants. nih.gov The intramolecular Diels-Alder (IMDA) reaction, particularly the type 2 IMDA, has been successfully applied to the synthesis of bridged bicyclic systems. nih.gov Furthermore, other types of cycloadditions, such as [3+2] dipolar cycloadditions, have been developed to access a variety of bridged bicyclo[m.n.2] ring systems. researchgate.net These advancements have broadened the synthetic chemist's toolkit for the construction of complex, sp³-rich bridged polycyclic scaffolds, which are of significant interest in medicinal chemistry and natural product synthesis. nih.govucl.ac.uk
Table 2: Evolution of Cycloaddition Strategies for Bridged Ring Systems
| Cycloaddition Type | Key Features | Application to Bridged Systems |
| [4+2] Diels-Alder | High stereoselectivity, forms six-membered rings. wikipedia.org | Type 2 Intramolecular Diels-Alder (IMDA) for bicyclo[n.3.1] and [n.4.1] systems. nih.gov |
| [6+4] Cycloaddition | Forms ten-membered rings, often requires catalysis. organicreactions.orgacs.org | Key method for synthesizing the bicyclo[4.4.1]undecane core. organicreactions.org |
| [3+2] Dipolar Cycloaddition | Forms five-membered rings, versatile for heterocycles. | Rhodium-catalyzed intramolecular variants for bridged bicyclo[m.n.2] systems. researchgate.net |
Broader Impact on Pericyclic Reaction Theory and Organic Synthesis
The study of this compound and its congeners has had a significant impact on our understanding of pericyclic reaction theory and has provided valuable intermediates for organic synthesis. Pericyclic reactions, which proceed through a concerted, cyclic transition state, are governed by the principles of orbital symmetry, as famously articulated by Woodward and Hoffmann. thieme-connect.de The unique geometry of bicyclo[4.4.1]undecatriene, with its enforced proximity of multiple π-systems, makes it an excellent platform for studying these reactions.
One of the key theoretical concepts that has been explored in the context of the bicyclo[4.4.1] system is homoaromaticity . wikipedia.orgicourse.clubresearchgate.netd-nb.info First proposed by Saul Winstein, homoaromaticity describes the stabilization of a cyclic system where a continuous cycle of p-orbitals is interrupted by a single sp³-hybridized center. wikipedia.org The bicyclo[4.4.1]undecapentaenyl cation, for example, has been studied as a potential homoaromatic system. The through-space interaction of the p-orbitals across the methylene (B1212753) bridge can lead to a degree of aromatic stabilization, influencing the molecule's reactivity and spectroscopic properties. The study of such systems has helped to refine the concept of aromaticity beyond planar, fully conjugated molecules.
The bicyclo[4.4.1]undecane ring system, readily available through cycloaddition reactions, has served as a versatile building block in the total synthesis of complex natural products. nih.govresearchgate.net The rigid, three-dimensional framework of this scaffold allows for the precise spatial arrangement of functional groups, which can be elaborated into more complex structures. For instance, rearrangement pathways of the bicyclo[4.4.1]undecane system have been explored to access isomeric bicyclo[5.3.1]undecane and bicyclo[5.4.0]undecane ring systems. These frameworks form the core of important natural product families such as the taxanes and tiglianes, respectively. researchgate.net The ability to generate molecular complexity from relatively simple starting materials like cyclooctatetraene, leading to bicyclo[4.4.1]undecatriene derivatives, highlights the synthetic utility of this chemistry. nih.govthegoodscentscompany.com The development of synthetic routes to and the exploration of the reactivity of this compound have thus not only expanded our fundamental understanding of chemical bonding and reactivity but have also provided practical tools for the construction of intricate molecular architectures.
Q & A
Basic Research Questions
Q. What are the most common synthetic routes to bicyclo[4.4.1]undeca-2,4,8-triene, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via higher-order cycloadditions, particularly chromium-mediated [6 + 4] reactions. For example, heating 2,4,6-cycloheptatrien-1-one (tropone) with dienes at 80–140°C forms bicyclo[4.4.1]undecene derivatives. Reaction optimization involves adjusting temperature, solvent polarity, and catalyst loading. Lower yields (<50%) are common due to competing side reactions, but using excess diene (5:1 molar ratio) improves efficiency .
| Synthetic Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Chromium-mediated [6 + 4] cycloaddition | 80–140°C, toluene | 45–60% | Organic Syntheses |
| Thermal [6 + 4] cycloaddition | Neat, 120°C | 30–40% | J. Org. Chem. |
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound derivatives?
- Methodological Answer :
- NMR : Look for characteristic signals:
- ¹H NMR : Deshielded olefinic protons (δ 5.5–6.5 ppm) and bridgehead protons (δ 2.5–3.5 ppm).
- ¹³C NMR : Sp² carbons (δ 120–140 ppm) and bridgehead carbons (δ 35–50 ppm).
- IR : Conjugated C=C stretches at ~1600 cm⁻¹ and bridgehead C-H bending at ~700 cm⁻¹.
Cross-validate with computational methods (DFT) to resolve overlapping signals .
Advanced Research Questions
Q. What computational approaches are used to analyze the electronic structure and aromaticity of this compound?
- Methodological Answer :
-
NICS (Nucleus-Independent Chemical Shift) : Calculate NICS(1) values (at 1 Å above ring centers) to assess aromaticity. Non-planar systems (e.g., 1,6-methano[10]annulene analogs) show NICS < -1 ppm, indicating weak antiaromaticity .
-
UB3LYP/6-31G(d) : Model diradical intermediates (e.g., during ring-opening) to determine spin densities and activation barriers (e.g., 5.1 kcal/mol difference between pathways) .
Computational Metric Insight Reference NICS(1) Non-aromatic (δ +2.3 ppm) due to non-planarity Acta Cryst. UB3LYP Barriers Diradical stability dictates reaction pathways J. Phys. Chem.
Q. How do substituents (e.g., acetoxy groups) affect the reactivity of this compound in photochemical reactions?
- Methodological Answer :
- Photostability : Acetoxy substituents (e.g., 7a-Acetoxy derivatives) stabilize the excited state via conjugation, reducing photodegradation. Monitor using UV-Vis (λmax ~280 nm) and HPLC to track product decay.
- Reactivity : Electron-withdrawing groups (e.g., acetoxy) lower LUMO energy, enhancing [4π + 2π] cycloaddition rates. Compare quantum yields (Φ) under UV irradiation (λ = 254 nm) .
Q. What contradictions exist in reported thermodynamic data for this compound, and how can they be resolved?
- Methodological Answer :
-
Issue : Discrepancies in ΔfH° (enthalpy of formation) values arise from differing experimental setups (e.g., combustion calorimetry vs. computational estimates).
-
Resolution : Use high-precision techniques like Wiberg Bond Index (WBI) for strain energy calculations and cross-reference with NIST thermochemical data .
Data Source ΔfH° (kcal/mol) Method NIST Database 85.3 ± 2.1 Combustion calorimetry DFT (B3LYP) 82.7 Computational
Methodological Guidelines
- Experimental Design : For cycloadditions, use Schlenk techniques to exclude oxygen and moisture. Monitor reactions via TLC (hexane:EtOAc 4:1) and isolate products via flash chromatography .
- Data Analysis : Employ Gaussian 16 for transition-state optimizations and Multiwfn for aromaticity indices. Validate NMR assignments with 2D-COSY and HSQC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
